molecular formula C9H7ClN2 B2674174 7-Chloroquinolin-5-amine CAS No. 2089651-39-6

7-Chloroquinolin-5-amine

Cat. No.: B2674174
CAS No.: 2089651-39-6
M. Wt: 178.62
InChI Key: VTXJCCGBPKUEKY-UHFFFAOYSA-N
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Description

7-Chloroquinolin-5-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties. The presence of a chlorine atom at the 7th position and an amine group at the 5th position in the quinoline ring structure imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinolin-5-amine typically involves the nucleophilic substitution reaction of 4,7-dichloroquinoline with ammonia or an amine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloroquinolin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Studied for its antimicrobial and antimalarial properties, making it a candidate for drug development.

    Medicine: Investigated for its potential anticancer properties, particularly against breast, colon, and cervical cancer cell lines.

    Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloroquinolin-5-amine involves its interaction with various molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. Its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

7-chloroquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXJCCGBPKUEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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